Product packaging for Salicyluric Acid(Cat. No.:CAS No. 487-54-7)

Salicyluric Acid

Cat. No.: B018661
CAS No.: 487-54-7
M. Wt: 195.17 g/mol
InChI Key: ONJSZLXSECQROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Salicyluric acid (N-salicyloylglycine) is a key aryl glycine conjugate and the major metabolite of salicylic acid (aspirin) in humans . This compound is extensively used in pharmacological and toxicological research, particularly in studies focusing on aspirin metabolism, pharmacokinetics, and elimination pathways . Following aspirin administration, salicylic acid is rapidly formed and subsequently conjugated in the liver with glycine to produce this compound; this pathway represents a saturable, primary route of elimination, with approximately 75% of an administered aspirin dose excreted in urine as this compound . As a critical reference standard, it enables precise quantification in bioanalytical methods using techniques like HPLC and LC-MS, aiding investigations into drug metabolism, metabolic capacity, and the impact of genetic or environmental factors on metabolic pathways . Its role extends to fundamental research on glycine conjugation, a significant detoxification mechanism for benzoic acid derivatives, making it a valuable reagent for researchers in drug discovery and development .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B018661 Salicyluric Acid CAS No. 487-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-hydroxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-7-4-2-1-3-6(7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJSZLXSECQROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197592
Record name Salicylurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Salicyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000840
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

487-54-7
Record name Salicyluric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicyluric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salicyluric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salicylurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyhippuric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.965
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-SALICYLOYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BR3P7J05U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Salicyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000840
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 °C
Record name Salicyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000840
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Historical Perspectives on Salicylate and Salicyluric Acid Research

Early Investigations into Willow Bark and Salicylic (B10762653) Acid Precursors

The systematic scientific investigation into the active components of willow bark began in the 18th and 19th centuries. In 1763, Reverend Edward Stone, an English vicar, conducted what is considered one of the first clinical trials by studying the effects of dried willow bark powder on fevers. pas.vanih.govworldneurologyonline.com His observations, reported to the Royal Society, indicated its efficacy. pas.vaworldneurologyonline.com Stone's interest was piqued by the bitter taste of willow bark, which reminded him of cinchona bark, known for treating malaria, and his belief in the "doctrine of signatures," suggesting that remedies might be found near the cause of illness. pas.vaworldneurologyonline.com

Further research in the 19th century led to the isolation of the active compound. In 1828, Johann Buchner, a German pharmacologist, purified a substance from willow bark and named it salicin (B1681394), derived from the Latin name for willow, Salix. apsnet.orgnih.govutmb.edu A few years later, in 1838, Raffaele Piria, an Italian chemist, was able to split salicin into a sugar and an aromatic compound, which he named salicylic acid. apsnet.orgfrontiersin.org Salicylic acid was also found in meadowsweet (Spiraea ulmaria). pas.vaworldneurologyonline.com These discoveries provided a chemical basis for the long-observed therapeutic effects of these plants.

Evolution of Understanding Salicylate (B1505791) Biotransformation Pathways

As salicylic acid became more widely studied, the focus shifted to understanding how the body processes and eliminates it. Early research into salicylate metabolism aimed to explain its pharmacological effects and excretion. It became evident that salicylic acid itself was not the only relevant compound; its transformation within the body played a crucial role.

The primary pathways for the metabolism of salicylic acid involve conjugation reactions. iarc.fr These processes attach other molecules to salicylic acid, altering its properties and facilitating its excretion. The two major metabolic routes identified are conjugation with glycine (B1666218) to form salicyluric acid and conjugation with glucuronic acid to form salicyl phenolic glucuronide and salicyl acyl glucuronide. nih.goviarc.frspandidos-publications.comtaylorandfrancis.comnih.gov These conjugation pathways are saturable, meaning that at higher doses of salicylate, the rate of metabolism reaches a maximum, leading to a disproportionate increase in plasma salicylate concentrations. iarc.frtaylorandfrancis.comresearchgate.nettandfonline.com

Minor metabolic pathways also exist, including hydroxylation to form dihydroxybenzoic acids, such as gentisic acid (2,5-dihydroxybenzoic acid) and 2,3-dihydroxybenzoic acid. spandidos-publications.comnih.gov Gentisic acid can also undergo further conjugation with glycine to form gentisuric acid. spandidos-publications.comnih.gov

The understanding of these biotransformation pathways evolved through various studies, including those examining the excretion products of salicylate in urine. The identification and quantification of different metabolites provided insights into the relative importance of each pathway. For instance, conjugation with glycine to form this compound is the major metabolic route, accounting for a significant percentage of salicylate elimination. spandidos-publications.comnih.govtandfonline.com

Landmark Discoveries in this compound Identification

The identification of this compound as a key metabolite of salicylic acid was a significant landmark in understanding salicylate pharmacokinetics. This compound, also known as o-hydroxyhippuric acid or N-(2-hydroxybenzoyl)glycine, is formed by the conjugation of salicylic acid with the amino acid glycine. ebi.ac.ukhmdb.calmdb.caontosight.ai This conjugation is catalyzed by enzymes, including an acyl-CoA N-acyltransferase. nih.govtandfonline.com

Early investigations into the metabolic fate of salicylates in humans and animals led to the detection and isolation of this compound from urine. Its presence indicated that the body actively conjugates salicylic acid with glycine as a primary detoxification and elimination mechanism. This compound is the major form in which salicylates are excreted from the body via the kidneys. ebi.ac.ukhmdb.ca This pathway is analogous to the formation and excretion of hippuric acid, which is the glycine conjugate of benzoic acid. ebi.ac.uk

Research findings have detailed the formation and excretion of this compound. Studies have shown that this compound is well absorbed after oral administration and is rapidly eliminated from the blood following intravenous administration. ebi.ac.uk The formation of this compound is a saturable process, contributing to the non-linear pharmacokinetics observed at higher salicylate doses. researchgate.nettandfonline.com

Furthermore, research has explored factors influencing this compound formation and excretion, such as diet and the presence of competing substrates for glycine conjugation. For example, studies have indicated that vegetarians excrete more this compound than non-vegetarians, likely due to dietary salicylates from fruits and vegetables. hmdb.calmdb.ca Competition for glycine conjugation can also occur with other compounds, such as benzoate, which is found in many food items. tandfonline.com

The identification and characterization of this compound provided a crucial piece of the puzzle in understanding how the body handles salicylates, highlighting the importance of conjugation pathways in their metabolism and elimination.

Data Table: Major Salicylate Biotransformation Pathways in Humans

PathwayMetabolite(s)Approximate Contribution to Metabolism
Glycine ConjugationThis compound20-65% spandidos-publications.com, 75-84% tandfonline.com
Glucuronic Acid ConjugationSalicyl phenolic glucuronide, Salicyl acyl glucuronide1-42% spandidos-publications.com
HydroxylationGentisic acid (2,5-DHBA), 2,3-DHBA<1% spandidos-publications.com
Glycine Conjugation (of 2,5-DHBA)Gentisuric acidMinor
Unchanged ExcretionSalicylic acid~10% tandfonline.com, increases with dose taylorandfrancis.com

Note: The approximate contribution percentages can vary depending on the dose of salicylate.

Detailed Research Findings related to this compound Formation:

this compound is formed via the conjugation of salicylic acid with glycine, a process catalyzed by an acyl-CoA N-acyltransferase. nih.govtandfonline.com

The formation of this compound is a saturable metabolic pathway. researchgate.nettandfonline.com

Studies have shown that the activation of salicylic acid to salicyl-CoA is the slower, rate-limiting step in the glycine conjugation pathway, rather than the conjugation with glycine itself. tandfonline.com

The excretion rate of this compound reaches a maximum at higher doses of aspirin (B1665792) (1g or more). tandfonline.com

Dietary factors, such as the consumption of fruits and vegetables, can influence the amount of this compound excreted in urine. hmdb.calmdb.ca

Competition for glycine conjugation can occur with other substrates like benzoate. tandfonline.com

Biosynthesis and Metabolic Pathways of Salicyluric Acid

Formation from Salicylic (B10762653) Acid: Glycine (B1666218) Conjugation Pathway

The primary pathway for the formation of salicyluric acid involves the conjugation of salicylic acid with glycine. This process is a crucial detoxification mechanism in many animal species, including humans, facilitating the elimination of salicylic acid and its derivatives from the body. This compound is often the major metabolite of salicylic acid excreted in urine, accounting for a substantial percentage of the eliminated compound. acs.orgmdpi.comtandfonline.comtaylorandfrancis.comnih.govwikipedia.org Studies have shown that the percentage of salicylic acid metabolized to this compound can range from 20% to 84%, depending on factors such as dose and species. tandfonline.comnih.govwikipedia.orgspandidos-publications.com

The conjugation of salicylic acid with glycine to form this compound is a two-step enzymatic process that occurs within the mitochondria of cells. tandfonline.comresearchgate.net This pathway is part of the broader system for the metabolism of xenobiotic and endogenous carboxylic acids via amino acid conjugation.

The first step involves the activation of salicylic acid. This is catalyzed by a mitochondrial enzyme identified as xenobiotic/medium-chain fatty acid:CoA ligase (ACSM2B, EC 6.2.1.2). In this reaction, salicylic acid reacts with Coenzyme A (CoA) and adenosine (B11128) triphosphate (ATP) to form salicyl-CoA, pyrophosphate, and adenosine monophosphate (AMP). tandfonline.comresearchgate.netnih.gov

The second step is the conjugation reaction itself. The activated salicyl-CoA intermediate is conjugated with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT, EC 2.3.1.13), resulting in the formation of this compound and the release of CoA. tandfonline.comresearchgate.netnih.gov

This enzymatic mechanism ensures the efficient conversion of salicylic acid into a more polar conjugate, which is readily excreted.

The enzymes responsible for the glycine conjugation of salicylic acid, namely ACSM2B and GLYAT, are localized within the mitochondria of mammalian cells. tandfonline.comresearchgate.net The liver is considered the primary organ for salicylic acid metabolism, including this glycine conjugation pathway. acs.orgtandfonline.comnih.govwikipedia.orgspandidos-publications.com Hepatic cells exhibit significant activity of these conjugating enzymes.

Beyond the liver, amino acid conjugation of aromatic phenolic compounds, such as salicylic acid, also occurs in renal cells and appears to be a primary method of metabolism prior to urinary excretion. researchgate.net Studies in viable skin have also indicated the presence of enzymatic activity capable of conjugating salicylic acid with glycine. taylorandfrancis.com This distribution across key metabolic and excretory organs highlights the importance of glycine conjugation in the systemic clearance of salicylic acid.

Enzymatic Mechanisms of Glycine Conjugation

Precursor Biosynthesis: Endogenous Salicylic Acid Pathways

Salicylic acid, the precursor to this compound, is a naturally occurring compound with diverse biosynthetic origins across different biological systems, including plants and microbes. While exogenous intake (e.g., from diet or medications) is a significant source of salicylic acid metabolized in mammals, understanding the endogenous pathways provides context for its presence in the environment and potential exposure routes.

The isochorismate synthase (ICS) pathway is a major route for salicylic acid biosynthesis in many organisms, particularly in plants and bacteria. This pathway originates from chorismate, an important intermediate of the shikimate pathway. acs.orgmdpi.comtandfonline.comfishersci.iewikipedia.orgwikipedia.orgfishersci.senih.govnih.govflybase.orgnih.govuni.luuni.lu

In this pathway, chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS). acs.orgtandfonline.comfishersci.iewikipedia.orgwikipedia.orgnih.govuni.luuni.lu The subsequent steps to form salicylic acid from isochorismate can vary between organisms. In some bacteria, isochorismate is converted directly to salicylic acid by isochorismate pyruvate (B1213749) lyase (IPL). acs.orgwikipedia.orgwikipedia.orguni.lu

In plants, the ICS pathway is also prominent, particularly in response to pathogen infection. acs.orgwikipedia.orgnih.gov Arabidopsis thaliana, for example, utilizes the ICS pathway as the primary route for pathogen-induced salicylic acid biosynthesis, with ICS1 being a key enzyme located in chloroplasts. acs.orgwikipedia.orgnih.govuni.lu The pathway in Arabidopsis involves the transport of isochorismate from the chloroplast to the cytosol via the EDS5 transporter, followed by conjugation with glutamate (B1630785) catalyzed by PBS3, forming isochorismate-9-glutamate, which can then yield salicylic acid spontaneously or with the help of EPS1. tandfonline.comwikipedia.orgnih.govnih.govuni.lu

The phenylalanine ammonia-lyase (PAL) pathway is another significant route contributing to salicylic acid biosynthesis, particularly in plants. This pathway is part of the broader phenylpropanoid pathway, which starts with the deamination of phenylalanine. acs.orgtandfonline.comwikipedia.orgfishersci.seuni.luguidetopharmacology.orgwikipedia.orgnih.govuni.lumetabolomicsworkbench.orgmassbank.eu

Phenylalanine ammonia-lyase (PAL) catalyzes the conversion of phenylalanine to trans-cinnamic acid. acs.orgwikipedia.orgwikipedia.org Subsequent enzymatic steps, which can vary depending on the plant species, lead from trans-cinnamic acid to salicylic acid, potentially involving intermediates such as o-coumaric acid or benzoic acid. wikipedia.orgfishersci.seuni.luguidetopharmacology.orgfishersci.ca While the ICS pathway is considered the major source of pathogen-induced salicylic acid in some plants like Arabidopsis, the PAL pathway also contributes to salicylic acid accumulation, and its importance can vary between plant species and in response to different stimuli. acs.orgwikipedia.orgfishersci.seguidetopharmacology.orgwikipedia.orguni.lumetabolomicsworkbench.org

Salicylic acid is synthesized by a wide range of organisms, including various plant species and microorganisms. In plants, salicylic acid acts as a crucial phytohormone involved in growth, development, and defense responses, particularly against pathogens. acs.orgtandfonline.comfishersci.iefishersci.senih.govnih.govflybase.orguni.luguidetopharmacology.org Both the ICS and PAL pathways contribute to salicylic acid production in the plant kingdom, with the dominant pathway varying among species. acs.orgtandfonline.comwikipedia.orgfishersci.seguidetopharmacology.orgmetabolomicsworkbench.org

Microorganisms, including numerous bacterial and fungal species, also synthesize salicylic acid. mdpi.comtandfonline.comfishersci.ieflybase.orgepa.gov In bacteria, salicylic acid is often produced via the ICS pathway and can be a precursor for the synthesis of siderophores, molecules involved in iron acquisition. acs.orgmdpi.comtandfonline.comfishersci.iewikipedia.orgwikipedia.orgepa.gov The production of salicylic acid by endophytic bacteria, which live within plant tissues, can also influence the salicylic acid levels in host plants. epa.gov The widespread biosynthesis of salicylic acid in plants and microbes means it is present in various environmental sources and can be part of the diet, contributing to the pool of salicylic acid that can be metabolized to this compound in mammals. acs.org

Pharmacokinetic and Toxicological Significance of Salicyluric Acid

Role in Salicylate (B1505791) Elimination and Excretion

The formation and subsequent excretion of salicyluric acid represent the primary route by which the body eliminates salicylic (B10762653) acid. hmdb.catandfonline.comontosight.aitaylorandfrancis.com This metabolic pathway is crucial for reducing the systemic burden of salicylic acid. Approximately 75% of salicylate is excreted by the kidney as this compound when small doses are ingested. scialert.netresearchgate.net

Renal Clearance Mechanisms and Dynamics

This compound is rapidly excreted by the kidneys. taylorandfrancis.com Renal excretion involves glomerular filtration, active renal tubular secretion, and passive tubular reabsorption. taylorandfrancis.comuomustansiriyah.edu.iq Tubular secretion is considered the predominant route of excretion for this compound. nih.gov Studies in animal models, such as beagle dogs, have shown that this compound excretion is significantly influenced by tubular secretion, which can be inhibited by co-administered substances like phenolsulfonphthalein. nih.gov A physiologically based kidney model suggests that tubular secretion is accompanied by accumulation of this compound within tubular cells. nih.gov

The renal clearance of this compound, and consequently salicylic acid, is significantly influenced by urinary pH. scialert.netuomustansiriyah.edu.iqnih.govresearchgate.netontosight.ai Increasing urinary pH leads to increased excretion of ionized salicylate, enhancing its renal clearance. uomustansiriyah.edu.iqnih.govresearchgate.netontosight.ai This pH-dependent excretion is a critical factor in managing salicylate levels in the body.

Influence of Physiological Factors on Elimination Rates

Several physiological factors can influence the elimination rates of this compound and its precursor, salicylic acid. These include:

Dose: The elimination kinetics of salicylic acid are concentration-dependent due to the limited capacity of the metabolic pathways, including the formation of this compound. tandfonline.comresearchgate.netnih.govmdpi.com At higher doses, the formation of this compound can become saturated, leading to a longer half-life for salicylic acid. tandfonline.comresearchgate.netmdpi.com

Urinary pH: As mentioned, alkaline urine increases the ionization of salicylic acid and this compound, promoting their excretion and increasing renal clearance. scialert.netuomustansiriyah.edu.iqnih.govresearchgate.netontosight.ai

Sex: Some studies suggest potential sex-based differences in the amount of this compound excreted. scialert.net

Diet: Dietary intake of salicylates from fruits and vegetables can contribute to the levels of this compound in urine, with vegetarians typically showing higher levels than non-vegetarians, although significantly lower than those taking aspirin (B1665792). hmdb.calmdb.caresearchgate.net

Disease States: Conditions affecting kidney function can impact the renal clearance of this compound. tandfonline.comscilit.comjci.org Impaired glycine (B1666218) conjugation, a key step in this compound formation, potentially linked to conditions like Reye's syndrome or kidney injury, could also affect excretion rates. tandfonline.com

Age: Salicylate elimination kinetics can vary with age. researchgate.net Neonates, for instance, may have slower salicylate elimination compared to adults due to the immaturity of metabolic and renal excretory pathways, although this compound is still the primary elimination product. nih.gov

Here is a table summarizing some data on this compound excretion:

Study PopulationAspirin Dose (mg)Time Interval (h)Mean % Dose Excreted as this compoundRange (%)Urine pH (Mean ± SE)Reference
Healthy Male Volunteers6000-1010.66 ± 1.980.29 - 26.916.24 ± 0.11 scialert.net
Healthy Female Volunteers600Not specified9.85 ± Not specifiedNot specifiedNot specified scialert.net
Healthy Male Volunteers600Cumulative62.45 ± 1.060.09 - 66.996.24 ± 0.11 scialert.netresearchgate.net
Healthy Female Volunteers600CumulativeHigher than malesNot specifiedNot specified scialert.net
Healthy Males600Cumulative31.81 ± 1.32Not specified6.24 ± 0.11 researchgate.net
Healthy AdultsSmall doses (<250)Not specified75Not specifiedNot specified scialert.netresearchgate.net

Implications for Salicylate Efficacy and Safety Profiles

The formation and elimination of this compound have indirect implications for salicylate efficacy and safety. Efficient conversion of salicylic acid to the inactive this compound facilitates the removal of the pharmacologically active compound from the body, thus influencing the duration and intensity of its effects. ontosight.ai The saturable nature of this compound formation is a key factor contributing to the non-linear pharmacokinetics observed with salicylates at higher doses. tandfonline.commdpi.com This non-linearity means that increasing the dose does not result in a proportional increase in plasma salicylate concentration, and the risk of accumulation and toxicity increases significantly when the metabolic pathways are overwhelmed. tandfonline.comresearchgate.netnih.govmdpi.com While this compound itself is less toxic than salicylic acid, the capacity-limited formation of this compound is a major reason for the increased half-life and potential for toxicity at higher salicylate doses. recapem.com

Investigative Role as a Marker in Salicylate Overload and Toxicity Studies

This compound can serve as an investigative marker in studies of salicylate overload and toxicity. Monitoring the levels and excretion of this compound in biological fluids, particularly urine, can provide insights into the extent of salicylate exposure and the functioning of the primary detoxification pathway. scialert.netresearchgate.net In cases of suspected salicylate toxicity, assessing the proportion of a dose excreted as this compound relative to unchanged salicylic acid and other metabolites can help understand the saturation of metabolic pathways. scialert.netresearchgate.net Studies investigating factors influencing salicylate metabolism and excretion often quantify this compound to assess the impact of variables like dose, pH, or co-administered substances on the elimination process. scialert.netnih.govnih.gov The presence and quantity of this compound in urine can also indicate exposure to salicylates, even from dietary sources. hmdb.calmdb.caresearchgate.net

Molecular and Cellular Biological Studies of Salicyluric Acid

Interactions with Biomolecules

Studies investigating the interactions of salicyluric acid with biomolecules primarily focus on its binding characteristics, particularly with proteins like serum albumin. Serum albumin is a major transport protein in blood plasma, and its binding interactions with various compounds significantly influence their distribution and elimination in the body. rsc.org

Protein Binding Characteristics and Mechanisms

This compound is known to bind to serum albumin. The degree of binding is influenced by factors such as serum albumin levels, ligand concentrations, and the presence of non-esterified fatty acids (NEFA). nih.govoup.com Research using ultrafiltration in serum from malnourished children demonstrated that this compound has protein binding characteristics, and its binding could be modeled, with the best fit achieved when accounting for the inhibition by the parent compound, salicylic (B10762653) acid. nih.govoup.com

While detailed mechanistic studies specifically on this compound's binding sites and the precise nature of the interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) are less extensively documented compared to salicylic acid, the binding of related phenolic compounds like salicylic acid to albumin is known to involve interactions such as π-π stacking and exhibit both static and dynamic quenching mechanisms in spectroscopic studies. researchgate.net The presence of functional groups like carboxylic acid and hydroxyl groups on the benzene (B151609) ring of salicylic acid has a detectable effect on drug-protein complex formation, and electrostatic interactions also play a role. rsc.org Given the structural similarity between this compound and salicylic acid, similar binding mechanisms might be involved, although the addition of the glycine (B1666218) conjugate in this compound would likely influence these interactions.

Data on the free fractions of this compound in serum from different nutritional groups of children highlight the variability in its protein binding. The free fraction represents the unbound portion of the compound in the serum, which is generally considered the biologically active fraction.

Nutritional StatusThis compound Free Fraction (Mean ± SD)
Well-nourished0.184 ± 0.057
Underweight0.280 ± 0.282
Marasmic0.236 ± 0.114
Marasmic-Kwashiorkor0.484 ± 0.497
Kwashiorkor0.646 ± 0.261

Data derived from serum ultrafiltration studies in children nih.govoup.com.

Investigating Specific Binding Sites

Specific binding sites for this compound on proteins like serum albumin have not been as thoroughly elucidated as those for salicylic acid. Studies on salicylic acid binding to bovine serum albumin (BSA) and human serum albumin (HSA) have identified primary binding sites, notably Site I (near Trp-213 in BSA) and Site II. rsc.orgresearchgate.net Molecular docking studies have suggested that salicylic acid binds near Trp-213 in BSA. researchgate.net While this compound is a major metabolite, direct studies pinpointing its specific amino acid interactions or preferred binding pockets on albumin are less prevalent in the literature. The competitive binding observed between salicylic acid and this compound for albumin suggests they may share some binding sites or that the binding of one influences the binding of the other. nih.govoup.com

Studies on Biological Activities and Effects as a Metabolite

This compound is recognized as a major metabolite of salicylic acid, formed through conjugation with glycine. hmdb.calmdb.ca While salicylic acid is known for its anti-inflammatory and antioxidant properties, the biological activities of this compound as an independent entity have been investigated to a lesser extent.

Analysis of Direct Anti-inflammatory Effects

Research suggests that this compound may not possess the same level of direct anti-inflammatory effects as its parent compound, salicylic acid. One study investigating the effect of salicylate (B1505791) metabolites on cyclooxygenase-2 (COX-2)-dependent prostaglandin (B15479496) E2 (PGE2) synthesis in murine macrophages found that while aspirin (B1665792) suppressed PGE2 synthesis, this compound showed no significant inhibition at concentrations up to 100 µM. nih.gov This indicates that, in this specific pathway related to inflammation, this compound does not exert a direct inhibitory effect comparable to aspirin or even some other salicylate metabolites like gentisic acid. nih.gov The Human Metabolome Database also notes that this compound has no anti-inflammatory effects in humans or animals. hmdb.calmdb.ca

Influence on Oxidative Stress Markers and Pathways

Regulatory Roles in Cellular Processes

The identification of specific regulatory roles for this compound in cellular processes is an area with limited dedicated research. While salicylic acid is recognized as a key signaling molecule in plants, regulating processes like growth, development, and defense responses, and has been shown to interact with various proteins and influence gene expression, similar comprehensive roles for this compound in mammalian or human cellular processes have not been extensively documented. portlandpress.comfrontiersin.orgbiorxiv.orgnih.gov

Studies on salicylic acid have explored its potential interactions with cellular targets like cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. spandidos-publications.com However, the direct binding and inhibitory effects observed in some of these studies were attributed to salicylic acid or other metabolites, with this compound's specific involvement in such regulatory interactions not being a primary focus. spandidos-publications.com

Given its role as a conjugation product for elimination, this compound's primary biological significance appears to be related to salicylate detoxification and excretion rather than widespread direct regulatory functions in cellular processes. hmdb.calmdb.ca

Advanced Analytical Methodologies for Salicyluric Acid Quantification

Chromatographic Techniques for Separation and Detection

Chromatography plays a pivotal role in separating salicyluric acid from complex matrices, such as biological fluids or plant extracts, before its detection and quantification. Various chromatographic modes have been successfully applied.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the analysis of this compound, often coupled with UV or fluorescence detection. HPLC methods offer good sensitivity and specificity for the determination of this compound, particularly in biological samples like plasma and urine.

Several studies have demonstrated the effectiveness of HPLC for quantifying this compound. One method developed for the simultaneous determination of salicylic (B10762653) acid and this compound in plasma and urine utilized HPLC with fluorescence detection. This method involved extracting the compounds into ethyl ether at acidic pH, followed by evaporation and reconstitution. The reported sensitivity limits were 150 ng/mL for this compound in biological fluid. tandfonline.com Another HPLC assay for salicylic acid, this compound, and gentisic acid in biological matrixes like mouse and rat blood, urine, and feces, and rat embryos employed aqueous dilution and addition of methanol-acetic acid before injection onto a C18 column with UV detection at 296 nm. This method offered quick and easy sample preparation, good accuracy, precision, and sufficient sensitivity for analyzing large numbers of samples. nih.gov

A highly sensitive HPLC method with UV detection has also been reported for the simultaneous determination of acetylsalicylic acid, salicylic acid, and this compound in biological fluids. This method was sensitive enough for low dosage schedules and showed linearity in the range of 0.18-10 µmol/L for this compound. nih.gov The recovery of this compound using this method was between 90-105%. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS offers enhanced sensitivity and specificity compared to HPLC with conventional detectors, making it suitable for analyzing this compound in complex matrices and at lower concentrations. The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of this compound and its subsequent identification and quantification based on its mass-to-charge ratio and fragmentation pattern.

LC-MS is particularly effective for analyzing salicylic acid (and by extension, its metabolite this compound) in complex matrices like plasma, serum, or plant extracts. creative-proteomics.com Its ability to provide mass-based identification alongside separation allows for highly accurate quantification, even at trace levels. creative-proteomics.com This makes LC-MS the preferred method when dealing with samples with potentially low concentrations or when both qualitative and quantitative data are required. creative-proteomics.com

While many LC-MS/MS studies focus on salicylic acid, methods are being developed for simultaneous determination of related compounds, including this compound. For instance, a sensitive and rapid LC-MS/MS method was developed for the simultaneous quantification of acetylsalicylic acid, salicylic acid, and other compounds in human plasma, highlighting the capability of this technique for multi-analyte analysis that can be extended to include this compound. longdom.org Another LC-MS/MS method for salicylic acid in feed materials and compound feed demonstrated linearity with R² values ranging from 0.9911 to 0.9936 and recoveries between 98.3% and 101%. nih.govdoaj.org Although this study focused on salicylic acid, the methodology principles are applicable to this compound analysis.

LC-MS/MS studies using collision-induced dissociation (CID) can confirm the identity of analytes like this compound and facilitate specific identification even in the presence of co-eluting peaks. researchgate.net Recoveries for this compound in human plasma using LC-ESI-MS have been reported between 86.8-100.5%. researchgate.net

Gas Chromatography (GC) Methodologies

Gas chromatography is less commonly used for the direct analysis of this compound compared to HPLC or LC-MS due to this compound's relatively low volatility and potential for thermal degradation. However, GC, often coupled with mass spectrometry (GC-MS), can be employed after derivatization of this compound to more volatile forms, such as methyl esters.

GC-MS has been used to identify and determine salicylic acid and this compound in urine after derivatization. nih.gov In one study, unknown substances isolated from urine by HPLC were treated with acetyl chloride in methanol (B129727) to form methyl esters and then compared to methyl esters of authentic salicylic acid and this compound using GC-MS. The unknown compounds after esterification showed very similar mass spectra and gas chromatographic retention times to the standards, confirming their identity. nih.gov While direct GC of this compound is challenging, derivatization allows for its analysis by this sensitive technique.

Ultra-Performance Liquid Chromatography (UPLC) Advancements

UPLC is a more recent evolution of HPLC that uses smaller particle sizes and higher pressures, offering improved resolution, speed, and sensitivity. These advantages make UPLC a valuable tool for the rapid and efficient quantification of this compound, particularly in high-throughput analysis.

UPLC methods have been developed and validated for the determination of related compounds like salicylic acid, demonstrating the potential for UPLC in analyzing this compound. A UPLC method for the determination of dexketoprofen (B22426) trometamol, salicylic acid, and diclofenac (B195802) sodium in drug solutions showed that salicylic acid was completely separated with a retention time of 0.704 min and detection at 292 nm. turkjps.org The method had a limit of detection (LOD) of 0.0027 µg/mL and a limit of quantification (LOQ) of 0.0081 µg/mL for salicylic acid. turkjps.org Another UPLC method for lamivudine (B182088) and its impurities, including salicylic acid, achieved separation on a C18 column with gradient elution and UV detection at 277 nm. researchgate.net The recovery of salicylic acid in this method was between 80% and 120% with a relative standard deviation (RSD) of 3.48%. researchgate.net While these examples focus on salicylic acid, the principles and benefits of UPLC, such as speed and efficiency, are directly applicable to developing methods for this compound.

UHPLC-MS/MS methods are also being developed for the simultaneous determination of compounds like salicylic acid in biological matrices, showcasing the power of this combined technique for rapid and sensitive analysis. scielo.br

Spectrophotometric Methods for Detection and Measurement

Spectrophotometric methods, particularly UV-Visible spectrophotometry, provide a simpler and often more accessible approach for the detection and measurement of this compound. These methods rely on the absorption of light by this compound at specific wavelengths.

UV-Visible Spectrophotometry in Complex Matrices

UV-Visible spectrophotometry can be used for the direct or indirect determination of this compound. While direct measurement is possible if the matrix interference is minimal, it is often necessary to employ techniques that enhance specificity or sensitivity, especially in complex samples.

Salicylic acid, a closely related compound, shows maximum absorbance at 301.2 nm in methanol. amazonaws.com UV-Visible spectrophotometry methods for salicylic acid have been developed and validated, often involving the formation of a colored derivative to improve sensitivity and specificity, particularly when analyzing for salicylic acid as an impurity in pharmaceuticals. wisdomlib.orgresearchgate.net One such method involved the reaction of salicylic acid with ferric chloride, forming a colored derivative with a maximum absorbance at 505 nm. wisdomlib.orgresearchgate.net This colorimetric approach allowed for the quantification of salicylic acid impurities in aspirin (B1665792) tablets, with results showing levels between 2.5% and 2.8%, compliant with pharmacopoeial limits. wisdomlib.org

While these examples focus on salicylic acid, similar colorimetric or direct UV methods could potentially be adapted or developed for this compound, although its specific spectral properties and reactivity would need to be considered. The application of UV-Vis spectrophotometry in complex matrices often requires sample preparation steps to minimize interference from other components that absorb in the same wavelength range.

Electrochemical and Other Emerging Detection Strategies

Electrochemical methods offer potential advantages for the detection of electroactive compounds due to their sensitivity, low cost, and potential for miniaturization. While extensive research exists on the electrochemical detection of salicylic acid (SA), a closely related compound, specific electrochemical methods focusing solely on this compound are less commonly reported in the literature. Studies on related salicylates, however, demonstrate the feasibility of electrochemical detection for this class of compounds. For instance, flow injection analysis coupled with electrochemical detection has been explored for the determination of various salicylates. uni.lu The electrochemical behavior of salicylic acid on different electrode materials, such as carbon-fiber electrodes, has been investigated, providing insights into the oxidation processes that could potentially be relevant to this compound analysis. fishersci.ca Ratiometric electrochemical sensors have also been developed for the accurate detection of salicylic acid in complex matrices like living plants, highlighting the potential of this approach for in vivo measurements. fishersci.casigmaaldrich.com Modified electrodes utilizing materials like CuO-SWCNTs and ionic liquids have shown high sensitivity for salicylic acid determination at nanomolar levels in various samples. While these studies primarily focus on salicylic acid, the principles and techniques developed could potentially be adapted for the electrochemical detection of this compound, warranting further investigation.

Beyond electrochemical approaches, other emerging detection strategies have been applied to the analysis of this compound. Fluorescence spectroscopy, for example, has been utilized for the simultaneous determination of salicylic and salicyluric acids in biological fluids like urine. This method leverages the inherent fluorescence properties of these compounds or their derivatives to achieve sensitive detection. Spectrophotometric methods, including those utilizing derivative spectroscopy, have also been developed for the analysis of mixtures containing salicylic and salicyluric acids. Furthermore, techniques such as ion mobility spectrometry coupled with mass spectrometry (IMS-MS), specifically electrospray ionization ion mobility spectrometry (ESI-IMS), have been explored for the determination of salicylic acid in biological matrices after selective separation, demonstrating potential for the analysis of related metabolites like this compound.

Method Validation and Performance Parameters in Research Contexts

Rigorous method validation is essential to ensure the reliability, accuracy, and consistency of analytical results for this compound quantification in research. Validation typically involves assessing several key performance parameters according to established guidelines, such as those from the International Conference on Harmonisation (ICH). While comprehensive validation data specifically for this compound is less extensively documented compared to salicylic acid, studies involving the simultaneous determination of SUA alongside related compounds provide valuable insights into the performance characteristics of these methods.

Selectivity and Specificity Assessments

Selectivity and specificity are critical parameters ensuring that the analytical method accurately measures the target analyte (this compound) without interference from other components in the sample matrix, including structurally related compounds and excipients. In the analysis of this compound in biological fluids or plant extracts, potential interferents include salicylic acid, gentisic acid, and other metabolites or endogenous substances. Chromatographic methods, such as HPLC and UPLC, coupled with selective detectors like mass spectrometry (MS) or fluorescence detection (FLD), are commonly employed to achieve adequate separation and detection specificity. For instance, a validated SPE-LC-ESI-MS/MS method for the simultaneous determination of gentisic acid, this compound, and salicylic acid in human plasma demonstrated the ability to identify and quantify these analytes specifically, even in the presence of co-eluting peaks, through the use of tandem mass spectrometry (MS/MS) and collision-induced dissociation (CID). Spectroscopic methods, such as derivative fluorescence spectroscopy, can also offer a degree of selectivity by exploiting differences in the spectral characteristics of the analytes.

Linearity and Calibration Range Determination

Linearity establishes the proportional relationship between the analyte concentration and the method's response over a defined range. The calibration range is the concentration interval within which this linear relationship is consistently observed. For the quantification of this compound, linearity is typically assessed by analyzing a series of standards at different concentrations and constructing a calibration curve. The linearity is evaluated by the correlation coefficient (r or R²) of the calibration curve. A validated SPE-LC-ESI-MS/MS method for the simultaneous determination of gentisic acid, this compound, and salicylic acid in human plasma reported linearity for this compound in the range of 9.4-191.5 ng/mL. The correlation coefficient values were reported as > 0.9994 for fluorescence detection and 0.99 for electrospray ionization mass spectrometry, indicating a strong linear relationship between concentration and response within the tested range.

Precision (Repeatability and Intermediate Precision) Studies

Precision assesses the agreement among individual test results when a method is applied repeatedly to a homogeneous sample. Repeatability refers to the precision under the same operating conditions over a short interval of time (e.g., within the same laboratory, using the same equipment and analyst). Intermediate precision assesses within-laboratory variations, such as those due to different analysts, different equipment, or different days. Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (%CV). While specific precision data for this compound was not prominently detailed in the provided search snippets, studies on related compounds like salicylic acid demonstrate typical acceptance criteria and observed values in chromatographic methods. For example, HPLC methods for salicylic acid validation have reported repeatability and intermediate precision with RSD values generally below 2%. The ESI-IMS method for salicylic acid in biological fluids reported RSD below 6%. These examples for a related compound illustrate the type of precision evaluation performed in the analysis of salicylates.

Accuracy and Recovery Rate Evaluations

Accuracy measures the closeness of test results obtained by the method to the true value. It is often assessed by analyzing samples of known concentration or by performing recovery studies, where a known amount of the analyte is added to a sample matrix (spiked sample) and the percentage of the added analyte recovered by the method is determined. Recovery rates within an accepted range (e.g., 95-105% or 98-102% depending on the matrix and analyte concentration) indicate good accuracy and minimal matrix effects. In the validated SPE-LC-ESI-MS/MS method for simultaneous determination in human plasma, the recoveries for this compound were reported to range from 86.8% to 100.5%, depending on the starting concentrations. This demonstrates the method's accuracy in quantifying this compound in a complex biological matrix.

Emerging Research Avenues and Future Directions for Salicyluric Acid Investigations

Integration into Systems Biology and Metabolomics Research

The advent of systems biology and metabolomics provides powerful frameworks for understanding complex biological processes and the roles of various metabolites within these systems. Salicyluric acid, as a key component of salicylate (B1505791) metabolism, is increasingly relevant in such studies. Metabolomics approaches, which involve the comprehensive analysis of metabolites in biological samples, can quantify this compound levels alongside other related compounds, offering insights into metabolic pathways and their perturbations dokumen.pubnih.govaloki.humdpi.com.

Implications for Personalized Medicine in Salicylate-Based Therapies

Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient nih.gov. Given that this compound is a major metabolic product of therapeutic salicylates like aspirin (B1665792), understanding its formation and excretion kinetics can have implications for personalized salicylate-based therapies. Individual differences in the metabolic pathways that produce this compound may influence the levels and duration of exposure to the parent compound, salicylic (B10762653) acid, which is responsible for many of the therapeutic effects and potential side effects of aspirin.

An example from a study on a personalized low salicylate diet demonstrates the change in salicylate intake and symptom scores:

ParameterBefore Dietary Intervention (Median)After Dietary Intervention (Median)p-value
Salicylate Intake (mg/day)0.790.15< 0.001
SNOT-22 Score (Rhinosinusitis Symptoms)2513< 0.0002
FIIQ Score (Urticaria Symptoms)50< 0.0002

Table 1: Changes in Salicylate Intake and Symptom Scores Before and After Personalized Low Salicylate Diet Intervention nih.gov

This data, while focusing on salicylate intake, highlights the potential for metabolic markers like this compound to be used in monitoring and personalizing dietary or therapeutic interventions involving salicylates.

Exploration of Unexplored Biological Activities and Signaling Roles

While this compound is primarily known as an excretion product, the possibility of it possessing unexplored biological activities or signaling roles warrants investigation. Many metabolites, initially considered inert, have been found to have their own biological functions. Although research extensively details the signaling roles of salicylic acid in various biological contexts, particularly in plant defense portlandpress.commaxapress.commdpi.commdpi.comnih.govmdpi.com, the specific activities of its conjugates like this compound are less characterized.

In plants, salicylate conjugates can play roles in storage and transport of the active signal mdpi.com. While this compound is primarily studied in the context of mammalian metabolism, its structural similarity to other signaling molecules suggests the potential for interaction with biological targets. Future research could employ in vitro and in vivo screening methods to assess potential pharmacological or signaling effects of this compound, independent of its role in salicylate elimination. This could include examining its effects on cellular pathways, enzyme activities, or receptor binding.

Advanced Computational Modeling and Simulation Studies

Computational modeling and simulation are increasingly valuable tools in understanding the behavior and interactions of chemical compounds within biological systems. These approaches have been applied to study the transport and metabolism of salicylic acid mdpi.comresearchgate.nettandfonline.combiorxiv.orgnih.gov. Extending these computational methods to this compound can provide deeper insights into its pharmacokinetics, distribution, and potential interactions.

Computational models have been used to simulate the transport of salicylic acid across membranes, revealing transport mechanisms and membrane-permeant interactions that are difficult to measure experimentally mdpi.comresearchgate.net. Similar modeling could be applied to this compound to understand its movement across biological barriers and its distribution within tissues.

Role in Environmental and Ecological Research as a Metabolite

Salicylates, including salicylic acid, are present in the environment from both natural sources (e.g., plants) and anthropogenic activities (e.g., pharmaceuticals) mdpi.comresearchgate.netresearchgate.net. As a major metabolite of salicylates, this compound is likely to be present in various environmental compartments, including wastewater and natural water bodies, following excretion by humans and animals.

Research has begun to explore the effects of environmental salicylates on non-target organisms, such as algae researchgate.net. This compound, as a downstream metabolite, could also have ecological implications. Future environmental and ecological research could focus on:

Developing analytical methods for detecting and quantifying this compound in environmental samples.

Investigating the persistence and fate of this compound in different environmental matrices.

Assessing the potential ecological effects of this compound on aquatic and terrestrial organisms.

Exploring the role of microbial communities in the degradation or transformation of this compound in the environment.

Understanding the environmental presence and fate of this compound is crucial for a comprehensive assessment of the ecological impact of salicylate-based compounds.

Q & A

Q. What are the key chemical identifiers and structural features of salicyluric acid relevant to experimental design?

this compound (C₉H₉NO₄) is a glycine conjugate of salicylic acid, formally named N-(2-hydroxybenzoyl)glycine. Its molecular structure includes a phenolic hydroxyl group and an amide bond, which influence its solubility (e.g., limited in water but soluble in DMSO ). Key identifiers include CAS 487-54-7, EINECS 207-661-6, and Beilstein registry numbers (4-07-00-00730, 4-10-00-00172) . Researchers must verify purity via analytical methods (e.g., HPLC, capillary electrophoresis) and cross-reference spectral data (NMR, MS) to avoid misidentification in synthesis or metabolic studies .

Q. How is this compound synthesized in biological systems, and what factors influence its formation?

this compound is primarily formed in the liver via glycine conjugation of salicylic acid, a major metabolite of aspirin. This process is dose-dependent: at low doses (~80% of salicylic acid is metabolized), glycine conjugation dominates, but saturation occurs at higher doses, shifting metabolism toward glucuronidation and hydroxylation pathways . Experimental models (e.g., rat hepatocytes) show species-specific differences: humans rely heavily on glycine conjugation, whereas rats compensate via glucuronidation when pathways are saturated . Researchers must account for interspecies variability when extrapolating preclinical data .

Q. What safety protocols are critical for handling this compound in laboratory settings?

While this compound is not classified as flammable or explosive, researchers should:

  • Use waterproof gloves (e.g., nitrile) and sealed eyewear to prevent skin/eye contact .
  • Avoid inhalation of dust via fume hoods or respirators in high-exposure scenarios .
  • Store the compound in sealed containers at room temperature, away from moisture . Contaminated materials must be disposed of as hazardous waste, adhering to institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across species?

Discrepancies arise from metabolic pathway saturation thresholds. For example, in rats, this compound excretion decreases at high doses due to compensatory glucuronidation, whereas humans exhibit incomplete compensation, leading to toxicity risks . To address this:

  • Use physiologically based pharmacokinetic (PBPK) modeling to simulate species-specific metabolism .
  • Validate findings with in vitro human hepatocyte assays and crossover dosing studies .
  • Compare urinary metabolite ratios (this compound vs. glucuronides) as biomarkers of metabolic capacity .

Q. What advanced analytical methods are recommended for quantifying this compound in complex biological matrices?

Capillary electrophoresis with laser-induced fluorescence (CE-LIF) achieves high sensitivity (detection limits ~0.1 µM) in human urine, distinguishing this compound from co-metabolites like gentisic acid . For plasma or tissue samples:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards improves accuracy .
  • Pre-treatment steps (solid-phase extraction, protein precipitation) mitigate matrix effects . Method validation must include recovery rates, intra-day precision (<10% RSD), and calibration against certified reference materials .

Q. How should researchers design experiments to investigate this compound’s role in modulating uric acid excretion?

Historical studies suggest this compound formation reduces uric acid bioavailability by competing for renal excretion pathways . To test this:

  • Use double-blind crossover trials in human cohorts, measuring urinary uric acid/salicyluric acid ratios before/after salicylate administration .
  • Control for pH-dependent solubility changes (uric acid precipitates in acidic urine, whereas this compound remains soluble) .
  • Apply kinetic modeling to differentiate hepatic vs. renal contributions to metabolite clearance .

Q. What strategies address data gaps in this compound’s metabolic interactions during chronic exposure?

Existing literature focuses on acute dosing; chronic effects are understudied. Researchers can:

  • Conduct longitudinal rodent studies with graded dosing (e.g., 10–100 mg/kg/day) to assess enzyme induction/toxicity .
  • Profile gene expression (e.g., UGT1A6, glycine-N-acyltransferase) via qPCR or RNA-seq to identify adaptive metabolic pathways .
  • Correlate plasma this compound levels with oxidative stress markers (e.g., 8-OHdG) to evaluate long-term safety .

Methodological Guidance

Q. How to optimize experimental conditions for this compound stability in in vitro assays?

  • Prepare stock solutions in anhydrous DMSO (≤105 mg/mL) to prevent hydrolysis .
  • Avoid prolonged storage (>6 months) even at -80°C; aliquot to minimize freeze-thaw cycles .
  • Use inert atmospheres (N₂) during handling to reduce oxidative degradation .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

  • Apply nonlinear regression (e.g., Hill equation) to model saturation kinetics .
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., species, dose levels) .
  • Bayesian hierarchical models account for inter-individual variability in human trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salicyluric Acid
Reactant of Route 2
Reactant of Route 2
Salicyluric Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.